molecular formula C23H25FN6O2 B2970192 (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034405-79-1

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2970192
CAS No.: 2034405-79-1
M. Wt: 436.491
InChI Key: KHFOCKKOTRMMHR-UHFFFAOYSA-N
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Description

The compound "(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone" (hereafter referred to as Compound X) features a pyrazole core substituted with a 4-fluorophenyl group and a methyl group. The piperazine moiety is linked via a carbonyl group to a tetrahydropyrazolo[1,5-a]pyridine ring.

Properties

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN6O2/c1-27-21(15-19(25-27)16-5-7-17(24)8-6-16)23(32)29-12-10-28(11-13-29)22(31)20-14-18-4-2-3-9-30(18)26-20/h5-8,14-15H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFOCKKOTRMMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C(=O)C4=NN5CCCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Compounds with similar structures have been reported to exhibit nonlinear oral pharmacokinetics in humans. This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties may vary depending on the dose. The compound may also be a substrate for P-glycoprotein (P-gp), a protein that can affect the absorption and distribution of drugs.

Biological Activity

The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24F1N5OC_{20}H_{24}F_{1}N_{5}O with a molecular weight of approximately 373.44 g/mol. The structure features a pyrazole ring and a piperazine moiety, which are known to contribute to various pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to the target compound have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 250 μg/mL to higher values depending on structural modifications . The presence of the pyrazole ring is often linked to enhanced antibacterial activity.

Anti-inflammatory Effects

Research indicates that pyrazole-based compounds can inhibit pro-inflammatory cytokines. For example, certain derivatives have demonstrated significant inhibition of TNFα and IL-1 induced IL-6 production in human chondrosarcoma cells with IC50 values in the nanomolar range . This suggests that the compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Enzyme Inhibition

The compound has potential as an inhibitor for various enzymes involved in disease processes. For example, some derivatives have been identified as inhibitors of the p38 MAPK pathway, which is crucial in inflammatory responses. One study reported an IC50 of 53 nM for p38 MAPK inhibition with structural modifications enhancing potency significantly .

Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrazole derivatives for their antimicrobial activity. The target compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural features such as the fluorophenyl group significantly influenced antimicrobial efficacy.

Study 2: Anti-inflammatory Mechanism

In another investigation focusing on the anti-inflammatory effects of pyrazole derivatives, the target compound was tested in vitro for its ability to inhibit cytokine production. Results indicated a dose-dependent inhibition of IL-6 production, suggesting its potential application in managing inflammatory conditions.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/MIC ValuesReference
Compound AAntibacterialMIC = 250 μg/mL
Compound BAnti-inflammatoryIC50 = 53 nM
Compound CEnzyme InhibitionIC50 = 16.2 nmol/L

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Activity (Pyrazole Derivatives)

describes pyrazole derivatives synthesized from α,β-unsaturated ketones, such as bis[2-amino-6-(aryl)nicotinonitrile] (e.g., compounds 4a–c) and bis[6-(2-aryl)-2-oxo-1,2-dihydropyridine-3-carbonitrile] (e.g., 5a–c). These compounds exhibit antimicrobial activity, with substituents like furyl, chlorophenyl, and methoxyphenyl influencing efficacy.

Feature Compound X Compound 5a ()
Pyrazole Substituents 4-Fluorophenyl, methyl 2-Furyl, methyl
Secondary Ring Tetrahydropyrazolo[1,5-a]pyridine Dihydropyridine
Linker Piperazine-carbonyl Ethylenic ketone
Bioactivity Hypothesized CNS/Receptor modulation Antimicrobial (MIC: 8–32 µg/mL)

Pyrazolo[1,5-a]pyrimidinones (MK Series)

and highlight pyrazolo[1,5-a]pyrimidinones like MK63 and MK85, which share a fused pyrazole-heterocyclic core. MK85 includes a bis(trifluoromethyl)phenyl group and a hexahydropyrazolo[1,5-a]pyrimidinone ring.

Feature Compound X MK85 ()
Aryl Substituent 4-Fluorophenyl 3,5-Bis(trifluoromethyl)phenyl
Heterocyclic Core Tetrahydropyrazolo[1,5-a]pyridine Hexahydropyrazolo[1,5-a]pyrimidinone
Additional Groups Piperazine-carbonyl Thiophene-propanenitrile

Piperazine-Linked Analogues

describes a pyrazoline derivative with a pyridinyl-methanone group: 1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline. Unlike Compound X, this compound lacks the piperazine linker, resulting in a more rigid structure.

Feature Compound X Compound
Linker Flexibility Flexible piperazine-carbonyl Rigid pyridinyl-methanone
Substituents 4-Fluorophenyl, methyl Phenyl
Potential Application CNS targets (e.g., serotonin/dopamine receptors) Enzyme inhibition (e.g., kinase modulators)

Key Insight : The piperazine linker in Compound X may improve conformational adaptability for binding to flexible receptor sites compared to rigid analogues.

Fluorinated Pesticides (Fipronil)

lists fipronil, a fluorinated pyrazole insecticide. While structurally distinct, its 4-(trifluoromethyl)phenyl group highlights fluorine’s role in enhancing stability and target binding.

Feature Compound X Fipronil ()
Fluorine Position 4-Fluorophenyl 2,6-Dichloro-4-(trifluoromethyl)phenyl
Primary Use Hypothesized therapeutic agent Pesticide
Bioactivity Likely receptor modulation GABA receptor antagonism

Key Insight : Fluorine in both compounds improves metabolic resistance, but fipronil’s trifluoromethyl group increases hydrophobicity, limiting CNS applicability compared to Compound X.

Hypothetical Pharmacological Implications

While direct data on Compound X is absent, structural analogs suggest:

  • CNS Applications : Piperazine and fluorophenyl groups align with neuromodulator scaffolds (e.g., antipsychotics).
  • Kinase Inhibition : Pyrazole-heterocyclic cores are common in kinase inhibitors (e.g., MK85 derivatives).
  • Antimicrobial Potential: Pyrazole derivatives in demonstrate broad activity, though Compound X’s bulk may limit efficacy.

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